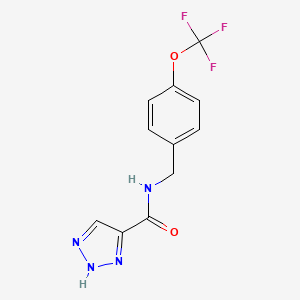
N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide is a nitrogen-rich molecule that is likely to possess interesting chemical and physical properties due to the presence of the trifluoromethoxy group and the triazole ring. While the specific compound is not directly mentioned in the provided papers, similar compounds with triazole rings and carboxamide groups have been synthesized and studied for various applications, including their potential as energetic materials and their biological activity against cancer cell lines.
Synthesis Analysis
The synthesis of nitrogen-rich triazole compounds typically involves multi-step reactions starting from simple precursors. For example, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole involves a three-step synthesis starting from diaminomaleodinitrile . Similarly, the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides involves a Cu(I)-catalyzed azide–alkyne cycloaddition, which is a common method for constructing triazole rings . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of triazole-containing compounds can be determined using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, revealing that it belongs to the monoclinic system . This information is crucial for understanding the molecular geometry and potential intermolecular interactions that can influence the compound's properties and reactivity.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions due to their reactive functional groups. The carboxamide group, for example, can be involved in condensation reactions to form amides, esters, and peptides . The triazole ring itself can be a site for further functionalization or participate in cycloaddition reactions, as seen in the synthesis of steroidal triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole compounds are influenced by their molecular structure. The presence of the trifluoromethoxy group can impart unique properties, such as increased thermal stability and distinct electronic effects. For example, the thermal stability of nitrogen-rich energetic compounds can be measured using differential scanning calorimetry (DSC), and their density and enthalpy of formation can be calculated using computational methods . Additionally, the biological activity of triazole compounds, such as their antitumor activity, can be evaluated using in vitro pharmacological assays .
科学的研究の応用
Synthesis and Characterization
A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized, showcasing a methodological approach that could be relevant to synthesizing compounds similar to N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide. These compounds were characterized using NMR, mass spectrometry, and X-ray crystallography, providing a foundation for the structural elucidation of related compounds (Kelly et al., 2007).
Biological Activity
The biological evaluation of synthesized compounds, particularly those with fluorinated moieties and triazole rings, has shown cytotoxic effects against various cancer cell lines. This suggests potential research applications of this compound in exploring anticancer properties (Butler et al., 2013).
Mechanistic Insights
Research into the acylation of tertiary amides and the formation of 1-acyloxyiminium salts provides mechanistic insights that could be applied to the synthesis and reactivity studies of this compound. These studies delve into the reactivity of carboxamide derivatives and their potential transformations, which could be relevant for further functionalization of the compound (Bottomley & Boyd, 1980).
Antimicrobial Applications
The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents highlight a possible area of application for this compound. These studies suggest that modifications at the triazole ring can impart significant antimicrobial properties, which could guide research into similar compounds (Jadhav et al., 2017).
作用機序
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that the trifluoromethoxy group is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (seh) .
Biochemical Pathways
Compounds containing a 4-(trifluoromethoxy)phenyl group have been found to exhibit various activities, including acting as inhibitors of human soluble epoxide hydrolase .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
特性
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2/c12-11(13,14)20-8-3-1-7(2-4-8)5-15-10(19)9-6-16-18-17-9/h1-4,6H,5H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNYPOFGOFPJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NNN=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)
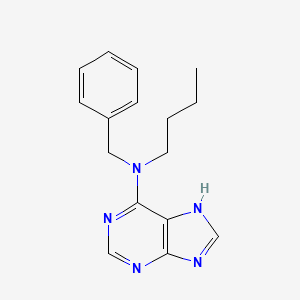

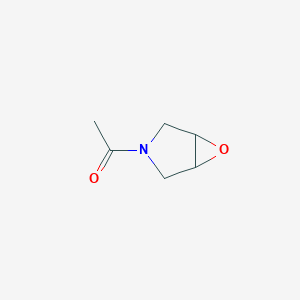
![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)
![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)
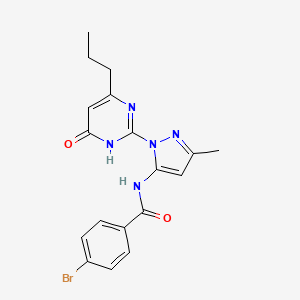
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)
![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)
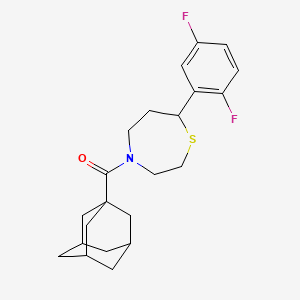
![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)